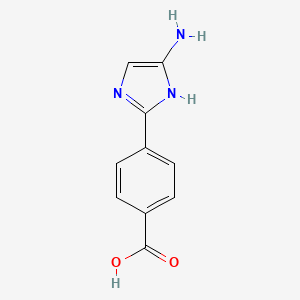

4-(4-Amino-1H-imidazol-2-yl)benzoic acid

Description

Contextualizing the Imidazole-Benzoic Acid Scaffold in Organic Synthesis and Chemical Biology

The imidazole-benzoic acid scaffold is a privileged structure in drug discovery and chemical biology. The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key component in several natural products, including the amino acid histidine and nucleic acids. nih.govbiomedpharmajournal.org Its electron-rich nature and ability to participate in hydrogen bonding allow it to interact with a variety of biological targets such as enzymes and receptors. nih.govresearchgate.net This has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic uses, including antifungal, anticancer, and antiprotozoal agents. nih.govjchemrev.com

When combined with benzoic acid, the resulting scaffold offers a versatile platform for synthetic modification. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, allowing for the creation of large libraries of derivatives. Furthermore, the benzene (B151609) ring can be substituted at various positions to modulate the electronic properties and steric profile of the molecule. This adaptability makes the imidazole-benzoic acid scaffold a valuable tool for medicinal chemists seeking to optimize the pharmacological properties of lead compounds. chemimpex.com

The significance of this scaffold is underscored by the diverse biological activities reported for its derivatives. Compounds incorporating this framework have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anthelmintic agents. nih.govbiomedpharmajournal.orgjchemrev.comjpsionline.com For instance, certain imidazolyl benzoic acid derivatives have demonstrated promising in vitro anticancer activity. researchgate.net

Table 1: Examples of Biological Activities of Imidazole-Based Compounds

| Biological Activity | Compound Class/Example | Reference(s) |

|---|---|---|

| Anticancer | Novel imidazolyl benzoic acid derivatives | researchgate.net |

| Methotrexate, Dacarbazine | nih.gov | |

| Imidazole-1,2,3-triazole hybrids | ||

| Antifungal | Miconazole | jchemrev.com |

| Imidazole and azo-based Schiff bases | ijprajournal.com | |

| Antibacterial | Metronidazole | nih.gov |

| Imidazole derivatives | eurekaselect.com | |

| Anthelmintic | 4-[(4)5-imidazolyl] benzoyl derivatives of amino acids | jpsionline.com |

| Anti-inflammatory | Omeprazole | nih.gov |

Historical Perspective on the Emergence of 4-(4-Amino-1H-imidazol-2-yl)benzoic acid in Academic Literature

While the imidazole ring itself was first synthesized by Heinrich Debus in 1858, the specific history of this compound is not extensively documented in readily accessible academic literature. Its emergence is likely intertwined with the broader exploration of imidazole-containing compounds in medicinal chemistry.

The synthesis of related benzimidazole (B57391) derivatives, which feature a fused benzene and imidazole ring system, has been reported. For example, the reaction of o-phenylenediamine (B120857) with p-aminobenzoic acid can yield 4-(1H-benzo[d]imidazol-2-yl)aniline, a structurally similar compound. ijrpc.comrasayanjournal.co.in Methodologies for creating simpler, non-aminated versions, such as 4-(1H-imidazol-2-yl)benzoic acid and 4-(1H-imidazol-1-yl)benzoic acid, have also been described in the literature, often involving the coupling of an imidazole ring with a benzoic acid precursor. researchgate.netchemicalbook.com

The synthesis of 4-[(4)5-imidazolyl] benzoyl derivatives has been achieved through the diazotization of p-aminobenzoic acid followed by a coupling reaction with imidazole. jpsionline.com More complex structures, for which the target compound could be a precursor, are also areas of active research. For instance, the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid was recently reported as a novel molecule. mdpi.com The specific timeline for the first synthesis of this compound remains unclear from the available data, suggesting it may be a more recent synthetic target or a specialized intermediate not widely reported on.

Rationale for Continued Research into the Synthesis and Reactivity of this compound

The continued interest in this compound stems from the proven therapeutic potential of the imidazole scaffold and the versatility of the benzoic acid moiety for creating diverse chemical libraries. nih.govresearchgate.net The presence of the amino group at the 4-position of the imidazole ring offers an additional site for chemical modification, further expanding the potential for generating novel derivatives with unique biological activities.

Research into imidazole-based compounds is driven by the need for new and more effective therapeutic agents to combat a range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govjchemrev.com The imidazole core is known to be a key pharmacophore in many clinically used drugs, and slight modifications to its structure can lead to significant changes in biological activity and target specificity.

The rationale for ongoing research into this specific compound can be summarized as follows:

Drug Discovery: As a versatile building block, this compound can be used to synthesize novel compounds with potential therapeutic applications. Its derivatives are candidates for screening against a wide range of biological targets.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can gain valuable insights into the structural requirements for a desired pharmacological effect. This information can guide the design of more potent and selective drug candidates.

Development of New Synthetic Methodologies: The synthesis of complex molecules like this compound can drive the development of new and more efficient synthetic methods, which can have broader applications in organic chemistry.

Coordination Chemistry: The nitrogen atoms in the imidazole ring can act as ligands for metal ions, making this compound and its derivatives of interest in the field of coordination chemistry and the development of metal-organic frameworks (MOFs). chemimpex.com

The combination of a proven pharmacophore (imidazole), a versatile functional group (benzoic acid), and an additional point for diversification (amino group) makes this compound a compound of considerable interest for continued research and development in the chemical and biomedical sciences.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Histidine |

| Methotrexate |

| Miconazole |

| Metronidazole |

| Dacarbazine |

| Omeprazole |

| 4-(1H-benzo[d]imidazol-2-yl)aniline |

| 4-(1H-imidazol-2-yl)benzoic acid |

| 4-(1H-imidazol-1-yl)benzoic acid |

| 4-[(4)5-imidazolyl] benzoic acid |

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

4-(5-amino-1H-imidazol-2-yl)benzoic acid |

InChI |

InChI=1S/C10H9N3O2/c11-8-5-12-9(13-8)6-1-3-7(4-2-6)10(14)15/h1-5H,11H2,(H,12,13)(H,14,15) |

InChI Key |

XOCINLAOXXXUDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)N)C(=O)O |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for 4 4 Amino 1h Imidazol 2 Yl Benzoic Acid

Classical and Contemporary Approaches to the Imidazole (B134444) Ring Formation

The formation of the imidazole heterocycle is the cornerstone of the synthesis. Both classical and modern methods can be adapted to construct the specific 2-aryl-4-amino-substituted pattern of the target molecule.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles in a single step. researchgate.netbohrium.com These reactions combine three or more starting materials in one pot, avoiding the need to isolate intermediates. bohrium.com For the synthesis of 4-(4-Amino-1H-imidazol-2-yl)benzoic acid, a modified MCR strategy could be employed.

A plausible MCR approach would involve the condensation of an appropriate derivative of 4-formylbenzoic acid (acting as the aldehyde component), an α-dicarbonyl compound (such as glyoxal), and a source of ammonia (B1221849) and the C4-amino group. The inherent challenge lies in sourcing a reagent that cleanly installs the 4-amino group. However, MCRs are highly valued in modern drug discovery for their ability to quickly generate libraries of complex molecules. researchgate.net The use of various catalysts, including Lewis acids and ionic liquids, has been shown to improve the yields and reaction times of imidazole-forming MCRs. researchgate.nettandfonline.com

Stepwise cyclization reactions provide a more controlled, albeit often longer, route to the imidazole core. These strategies typically involve the formation of an open-chain intermediate which is then cyclized to form the heterocyclic ring. researchgate.net

One of the most common methods is the Debus synthesis , which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To synthesize the target molecule, this would involve reacting glyoxal, a 4-formylbenzoic acid derivative (likely an ester to protect the carboxylic acid), and a suitable ammonia source.

A more targeted approach involves the cyclization of a pre-formed amidine or guanidine (B92328) derivative. For instance, a key intermediate such as a guanidinoacetic acid derivative could be condensed with a benzoyl compound. A highly effective and regioselective strategy involves the reaction of an α-halocarbonyl compound with a benzamidine (B55565) derivative.

A comparison of potential starting materials for these cyclization strategies is presented below.

| Strategy | Component A | Component B | Component C | Key Advantage |

| Debus Synthesis | Glyoxal | Methyl 4-formylbenzoate (B8722198) | Ammonia | Readily available starting materials |

| Amidine Cyclization | Methyl 4-(N-carbamimidoyl)benzoate | α-Amino-α-cyanoacetate | - | Good control over substituent placement |

| Guanidine Cyclization | 4-Carboxybenzoylguanidine | α-Bromoacetaldehyde | - | Direct incorporation of the guanidino moiety |

These cyclization strategies are foundational in peptide chemistry and drug design for creating conformationally restricted and biostable molecules. researchgate.net

Functionalization of the Benzoic Acid Moiety

The benzoic acid group is typically introduced by using a pre-functionalized starting material. The most common precursor is a derivative of 4-formylbenzoic acid or 4-cyanobenzoic acid. To prevent unwanted side reactions during the imidazole synthesis, the carboxylic acid is almost always protected, most commonly as a methyl or ethyl ester.

For example, methyl 4-formylbenzoate can serve as the aldehyde component in a Debus-type synthesis or a multi-component reaction. After the successful formation of the imidazole ring, the ester is hydrolyzed back to the carboxylic acid in a final step, typically using acidic or basic conditions. This "protect-build-deprotect" strategy ensures the integrity of the carboxyl group throughout the synthetic sequence.

Strategies for Introducing the Amino Group

The introduction of the amino group at the C4 position of the imidazole ring is a critical step that requires a specific chemical approach. Direct amination of the imidazole ring is generally difficult and lacks regioselectivity. Therefore, indirect methods are overwhelmingly preferred.

The most robust and widely used strategy is the synthesis of a 4-nitroimidazole intermediate, followed by the chemical reduction of the nitro group. This two-step process offers excellent regiocontrol.

Nitration: A precursor such as 4-(1H-imidazol-2-yl)benzoic acid can be subjected to nitrating conditions (e.g., HNO₃/H₂SO₄). The directing effects of the existing substituents guide the nitro group to the desired position. The synthesis of 1-alkyl-4-nitro-1H-imidazoles is a well-established procedure. researchgate.net

Reduction: The resulting 4-(4-nitro-1H-imidazol-2-yl)benzoic acid is then reduced. This transformation is highly efficient and can be achieved with a variety of reducing agents.

The table below summarizes common reagents used for the reduction of an aromatic nitro group to an amine.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol | High yield, mild conditions | Tin waste products |

| Iron (Fe) powder | Acetic Acid or HCl | Inexpensive, effective | Requires acidic conditions, filtration |

| Hydrogen gas (H₂) with catalyst | Palladium on Carbon (Pd/C), Methanol | Clean reaction, high yield | Requires specialized hydrogenation equipment |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Mild, useful for sensitive substrates | Can sometimes lead to over-reduction |

This nitro-reduction pathway is a cornerstone for producing amino-substituted imidazoles for various applications, including the development of PET radiotracers for imaging tumor hypoxia. nih.gov

Regioselectivity and Chemoselectivity Considerations in Synthesis

Achieving the correct arrangement of substituents on the imidazole ring (regioselectivity) and managing the reactivity of different functional groups (chemoselectivity) are paramount for a successful synthesis.

Regioselectivity: The substitution pattern of the final product is dictated by the choice of synthetic route and starting materials. rsc.org For example, in the synthesis of a 1,4-disubstituted imidazole, the reaction sequence can be designed to ensure the substituents are placed at the correct nitrogen and carbon atoms. rsc.org The strategy of building the imidazole ring first and then introducing the amino group via nitration and reduction provides excellent regiochemical control, as the position of nitration is highly predictable. researchgate.net Different synthetic methods can yield different isomers, making the choice of reaction critical. nih.govfigshare.com

Chemoselectivity: The target molecule contains both an acidic carboxyl group and a basic amino group. During synthesis, these groups can interfere with many chemical reagents. Therefore, a protection strategy is essential.

Carboxylic Acid Protection: As mentioned, the carboxyl group is typically protected as an ester (e.g., methyl benzoate) to prevent it from reacting under basic or nucleophilic conditions used during ring formation.

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be readily applied to the synthesis of this compound to reduce waste, lower energy consumption, and avoid hazardous substances. researchgate.netasianpubs.org

Key green approaches applicable to imidazole synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves product yields. tandfonline.com

Use of Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water or ionic liquids minimizes environmental impact. tandfonline.com

Biocatalysis: Natural, non-toxic catalysts such as lemon juice (containing citric acid) have been successfully used for the one-pot synthesis of triaryl-imidazoles, offering a low-cost and biodegradable option. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions reduces waste and simplifies product purification. asianpubs.org

Multi-component Reactions: As discussed, MCRs are inherently green as they improve atom economy and reduce the number of synthetic steps. researchgate.net

The following table highlights the application of green chemistry principles to the synthesis.

| Green Principle | Application in Synthesis | Benefit | Reference |

| Atom Economy | Use of multi-component reactions (MCRs). | Maximizes incorporation of starting materials into the final product, reducing waste. | researchgate.net |

| Safer Solvents | Employing water or ionic liquids as the reaction medium. | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). | tandfonline.com |

| Energy Efficiency | Microwave-assisted heating. | Significantly shorter reaction times and lower energy consumption compared to conventional heating. | tandfonline.comnih.gov |

| Use of Renewable Feedstocks | Using biocatalysts like lemon juice. | Employs a natural, non-toxic, and inexpensive catalyst. | researchgate.net |

| Waste Prevention | One-pot synthesis and solvent-free conditions. | Simplifies procedures, reduces solvent waste, and minimizes purification steps. | asianpubs.org |

By integrating these sustainable practices, the synthesis of this compound can be made more efficient and environmentally responsible. wjbphs.com

Stereochemical Aspects of this compound Synthesis

The target molecule, this compound, is achiral as it does not possess any stereogenic centers and is not subject to atropisomerism under normal conditions. Therefore, its synthesis does not typically involve stereochemical considerations.

In the context of the synthetic methodologies described, the starting materials and intermediates are also achiral. Consequently, the reactions proceed without the formation of stereoisomers, and no chiral auxiliaries or enantioselective or diastereoselective steps are required for its preparation.

Should a synthetic route be devised that utilizes chiral starting materials or introduces a chiral center elsewhere in the molecule for a different purpose (for example, in a more complex derivative), then stereochemical aspects would become relevant. However, for the synthesis of the parent compound itself, this is not a factor. There are no reports in the surveyed literature of a stereoselective synthesis of this specific molecule, which is consistent with its achiral nature. The synthesis of chiral imidazole derivatives is a field of study, but it is typically focused on molecules where chirality is a key feature of the target structure, often involving substitution at the nitrogen atoms or at a side chain. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound, this compound, is not publicly available. Published research providing specific high-resolution NMR spectra (¹H, ¹³C, 2D-NMR), mass spectrometry fragmentation analysis (HRMS, MS/MS), or X-ray crystallography data for this exact molecule could not be located.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content, including the required data tables and detailed research findings, as stipulated in the article outline. Generating such an article would require access to primary research data that has not been published or made available in the public domain.

Advanced Spectroscopic and Structural Characterization of 4 4 Amino 1h Imidazol 2 Yl Benzoic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. The spectra of 4-(4-Amino-1H-imidazol-2-yl)benzoic acid are expected to exhibit distinct bands corresponding to the vibrations of the carboxylic acid, amino group, imidazole (B134444) ring, and the benzene (B151609) ring.

Key Functional Group Vibrations:

Carboxylic Acid Group (–COOH): The carboxylic acid moiety gives rise to some of the most recognizable bands in the IR spectrum. A broad O–H stretching band is anticipated in the 3300–2500 cm⁻¹ region, often overlapping with C–H stretching bands. The highly polar carbonyl group (C=O) produces a strong, sharp absorption band typically found between 1740 and 1660 cm⁻¹ mdpi.com. Additionally, C–O stretching and O–H bending vibrations are expected in the 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹ regions, respectively.

Amino Group (–NH₂): The primary amino group attached to the imidazole ring will display symmetric and asymmetric N–H stretching vibrations, typically appearing as two distinct peaks in the 3500–3300 cm⁻¹ range. The N–H bending (scissoring) vibration is expected near 1650–1580 cm⁻¹.

Imidazole Ring: The vibrational modes of the imidazole ring are complex. The N–H stretching vibration of the imidazole ring itself is typically observed as a broad band around 3200–2650 cm⁻¹ nih.gov. C=N and C=C stretching vibrations within the heterocyclic ring are expected in the 1650–1450 cm⁻¹ region. For related compounds like 4-phenylimidazole, C-N stretching vibrations have been identified around 1395 cm⁻¹ researchgate.net.

Benzene Ring: The aromatic benzene ring will show C–H stretching vibrations above 3000 cm⁻¹ mdpi.com. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1625–1400 cm⁻¹ range. Characteristic out-of-plane C–H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the ring.

The table below summarizes the predicted vibrational frequencies for the key functional groups of the title compound, based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (–NH₂) | N–H Stretch (asymmetric & symmetric) | 3500–3300 | Medium |

| Carboxylic Acid (–COOH) | O–H Stretch | 3300–2500 | Broad, Strong |

| Imidazole (–NH) | N–H Stretch | 3200–2650 | Broad, Medium |

| Aromatic C–H | C–H Stretch | 3100–3000 | Medium-Weak |

| Carboxylic Acid (C=O) | C=O Stretch | 1740–1660 | Strong, Sharp |

| Aromatic & Imidazole Rings | C=C and C=N Stretch | 1650–1400 | Medium-Strong |

| Amino (–NH₂) | N–H Bend | 1650–1580 | Medium |

| Carboxylic Acid (C-O) | C–O Stretch | 1320–1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in this compound—the imidazole ring, the benzene ring, and the carboxylic acid group—form a conjugated π-electron system that is expected to result in distinct absorption bands.

The electronic spectrum is anticipated to be dominated by high-intensity π → π* transitions associated with the conjugated aromatic system. The imidazole ring itself exhibits a characteristic absorption peak around 209 nm researchgate.netnist.gov. The benzoic acid moiety also absorbs in the UV region. The conjugation of these two ring systems, further influenced by the electron-donating amino group (an auxochrome), is expected to cause a significant bathochromic (red) shift, moving the primary absorption bands to longer wavelengths compared to the individual, unconjugated chromophores.

Weaker n → π* transitions, arising from the promotion of non-bonding electrons on the nitrogen and oxygen atoms to an anti-bonding π* orbital, may also be present. These transitions are typically observed as lower-intensity shoulders or bands at longer wavelengths than the main π → π* absorptions. For instance, studies on imidazole-2-carboxaldehyde show strong absorption bands in the 270-300 nm range, which are characteristic of such conjugated imidazole systems researchgate.net.

The table below outlines the predicted electronic transitions for this compound.

| Electronic Transition | Chromophore | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Conjugated Imidazole-Benzene System | 270–350 | High |

| n → π | C=O, C=N | >300 | Low |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity (if applicable to chiral analogues/derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules, which are non-superimposable on their mirror images. These methods measure the differential absorption or rotation of plane-polarized light by a chiral compound.

The parent molecule, this compound, is achiral. It lacks stereocenters and possesses a plane of symmetry, meaning it does not exhibit optical activity. Therefore, CD and ORD spectroscopy are not applicable for the analysis of this specific compound.

However, should chiral analogues or derivatives be synthesized—for example, by introducing a chiral center via substitution on the amino group, the carboxylic acid, or the imidazole ring—these techniques would become indispensable for stereochemical characterization. In such cases, CD spectroscopy would be the preferred method to confirm the enantiomeric excess or absolute configuration of the synthesized chiral molecule. While no studies detailing the chiroptical properties of chiral derivatives of this specific compound were identified, the synthesis and analysis of chiral molecules containing imidazole-like rings, such as 1,2,3-triazole derivatives, are documented in the literature, highlighting the potential for such future studies nih.gov.

Computational Chemistry and Theoretical Investigations of 4 4 Amino 1h Imidazol 2 Yl Benzoic Acid

In Silico Screening and Ligand Design Principles utilizing the 4-(4-Amino-1H-imidazol-2-yl)benzoic acid Scaffold

The integration of computational methods, or in silico techniques, has become an indispensable part of modern drug discovery, accelerating the identification and optimization of lead compounds. beilstein-journals.org The structural framework of this compound presents a valuable scaffold for these computational approaches, offering distinct pharmacophoric features that can be exploited for ligand design and virtual screening. This scaffold combines a hydrogen-bond-rich amino-imidazole core with a synthetically versatile benzoic acid moiety, making it an attractive starting point for developing targeted therapeutics.

In silico screening utilizing this scaffold can be broadly categorized into ligand-based and structure-based methods. beilstein-journals.org Ligand-based approaches leverage the known structural information of the scaffold itself to identify molecules with similar properties from large compound libraries. Structure-based methods, conversely, rely on the three-dimensional structure of a biological target to predict how derivatives of the scaffold might bind. beilstein-journals.org

Pharmacophoric Features of the Scaffold

The utility of the this compound scaffold in ligand design stems from its unique combination of chemical functionalities. These features can engage in various non-covalent interactions with a biological target, such as a protein's active site. A detailed breakdown of these features is crucial for designing virtual screening experiments and guiding chemical modifications.

Interactive Table 1: Key Pharmacophoric Features and Potential Interactions of the this compound Scaffold

| Feature/Group | Type | Potential Interaction(s) | Role in Ligand Design |

| Amino Group (-NH2) | Hydrogen Bond Donor | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in a binding site. | Crucial for anchoring the ligand; can be modified to tune basicity and interaction strength. |

| Imidazole (B134444) Ring | Aromatic System, H-Bond Donor/Acceptor | Participates in π-π stacking, cation-π interactions, and can act as both a hydrogen bond donor (N-H) and acceptor (unprotonated N). | Provides a rigid core and multiple points for interaction; can be substituted to explore chemical space. |

| Benzoic Acid | Aromatic System, H-Bond Donor/Acceptor | The carboxyl group is a strong hydrogen bond donor/acceptor and can form salt bridges with basic residues (e.g., Lysine, Arginine). The phenyl ring can engage in hydrophobic and π-π interactions. | Serves as a key interaction point and a primary site for synthetic modification to alter solubility, cell permeability, and binding affinity. |

Ligand-Based Design and Screening

In the absence of a known target structure, ligand-based virtual screening is a powerful tool. Using the this compound scaffold as a template, a pharmacophore model can be constructed. This model defines the essential spatial arrangement of its key features: a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylic acid), a hydrogen bond donor/acceptor (imidazole), and an aromatic ring. This model can then be used to rapidly screen vast chemical databases for compounds that match this pharmacophoric fingerprint, identifying structurally diverse molecules with the potential for similar biological activity.

Structure-Based Design and Virtual Docking

When the 3D structure of a target protein is available, structure-based virtual screening, primarily through molecular docking, becomes the method of choice. nih.gov This process involves computationally placing derivatives of the this compound scaffold into the target's binding site and evaluating the potential binding affinity using a scoring function. beilstein-journals.org

The design principles for creating a library of candidate molecules around this scaffold for docking would include:

Substitution on the Phenyl Ring: Adding various substituents (e.g., halogens, alkyl, alkoxy groups) to the benzoic acid ring can modulate hydrophobic interactions and electronic properties.

Modification of the Carboxylic Acid: Esterification or conversion to an amide can alter the hydrogen bonding capacity and pharmacokinetic properties of the molecule.

A hypothetical virtual screening campaign could yield results like those illustrated in the table below, where derivatives are scored based on their predicted binding energy to a target. Such studies help prioritize which compounds to synthesize and test in the laboratory.

Interactive Table 2: Hypothetical Docking Results for a Virtual Library Based on the Scaffold

| Compound ID | Scaffold Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with Target Residues |

| Scaffold-01 | This compound (Parent) | -7.5 | H-bond with Asp120 (carboxyl); H-bond with Gln88 (amino); π-π stacking with Phe45 (imidazole) |

| Scaffold-02 | R-group at position 3 of the phenyl ring = -Cl | -8.2 | H-bond with Asp120 (carboxyl); Hydrophobic interaction with Leu115 (chloro-phenyl) |

| Scaffold-03 | R-group at position 4 of the phenyl ring = -OCH3 | -7.9 | H-bond with Asp120 (carboxyl); H-bond with Ser90 (methoxy) |

| Scaffold-04 | Carboxylic acid converted to methyl ester | -6.8 | H-bond lost with Asp120; New H-bond with Asn122 (ester carbonyl) |

| Scaffold-05 | Amino group acetylated (-NH-CO-CH3) | -7.1 | H-bond with Gln88 lost; New H-bond with Tyr50 (acetyl carbonyl) |

These computational approaches allow for the rapid exploration of the chemical space around the this compound core. By predicting binding modes and affinities, in silico screening significantly refines the selection of candidates for chemical synthesis and subsequent biological evaluation, streamlining the path from a promising scaffold to a potential drug candidate.

Molecular Interactions and Mechanistic Studies of 4 4 Amino 1h Imidazol 2 Yl Benzoic Acid in Biological Systems in Vitro Focus

Investigation of Binding Affinity to Macromolecular Targets (e.g., Proteins, Nucleic Acids) in vitro

A primary step in characterizing a bioactive compound is to identify its molecular targets and quantify the strength of the interaction, known as binding affinity. High-affinity binding is often a prerequisite for potent biological activity. Targets can range from enzymes and receptors (proteins) to DNA or RNA (nucleic acids). Single-stranded nucleic acids, for instance, can form stable three-dimensional structures that bind to protein targets with dissociation constants ranging from the picomolar to low nanomolar range nih.gov. The binding interactions are governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces.

Biophysical Techniques for Binding Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Quantitative analysis of molecular binding events relies on sensitive biophysical techniques that can measure the interaction between a ligand, such as 4-(4-Amino-1H-imidazol-2-yl)benzoic acid, and its macromolecular target.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target macromolecule, a complete thermodynamic profile of the interaction can be obtained. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This data provides deep insight into the forces driving the binding interaction.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.gov In a typical SPR experiment, the target macromolecule is immobilized on a sensor chip. A solution containing the compound of interest is then flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

Table 1: Illustrative Data Output from Biophysical Binding Analysis This table presents conceptual data types obtained from ITC and SPR analyses for a hypothetical interaction between a compound and a target protein.

| Technique | Parameter Measured | Typical Value Range | Significance |

| ITC | Dissociation Constant (Kd) | pM to mM | Strength of binding |

| Enthalpy (ΔH) | kcal/mol | Heat change upon binding | |

| Entropy (ΔS) | cal/mol·K | Change in system disorder | |

| SPR | Association Rate (ka) | 10³ - 10⁷ M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate (kd) | 10⁻¹ - 10⁻⁶ s⁻¹ | Stability of the complex | |

| Dissociation Constant (Kd) | pM to mM | Strength of binding (kd/ka) |

Enzyme Inhibition Kinetics and Mechanism Elucidation

If the identified molecular target is an enzyme, detailed kinetic studies are performed to characterize the nature of the inhibition. Such studies are crucial for understanding how the compound affects enzyme function. For example, some sulfur-based drugs act as antibacterial agents by competitively inhibiting an enzyme reaction that uses p-aminobenzoic acid to synthesize folic acid. nih.gov The mechanism of inhibition can be determined by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. semanticscholar.org

The primary mechanisms of reversible enzyme inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vmax without affecting Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. semanticscholar.org

Table 2: Effect of Reversible Inhibitors on Enzyme Kinetic Parameters

| Inhibition Type | Binds To | Effect on Km | Effect on Vmax |

| Competitive | Enzyme Active Site | Increases | Unchanged |

| Non-competitive | Allosteric Site | Unchanged | Decreases |

| Mixed | Enzyme and ES Complex | Increases or Decreases | Decreases |

Cellular Uptake and Subcellular Localization Studies in Model Cell Lines

Understanding if and how this compound enters cells and where it localizes is essential for interpreting its biological activity. These studies are performed in model cell lines without making claims of human efficacy. Techniques for these investigations include:

Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent dye, its uptake and distribution within the cell can be visualized directly using confocal microscopy.

Cell Fractionation: Cells are lysed and separated into their major organelles and compartments (e.g., nucleus, mitochondria, cytoplasm). The concentration of the compound in each fraction is then quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Predictive Modeling: The physicochemical properties of a molecule can be calculated to predict its potential for passive membrane transport. nih.gov Furthermore, computational methods have been developed to predict the subcellular localization of molecules based on features like amino acid composition and order. nih.gov

Modulation of Specific Biochemical Pathways in Cell-Based Assays

Once inside the cell, a compound can exert its effects by modulating specific biochemical signaling pathways. Cell-based assays are employed to monitor these effects. For instance, studies on derivatives of aminobenzoic acid have shown they can inhibit signaling pathways such as TNFα/NFΚB and iNOS/NO. nih.gov

Commonly used assay types include:

Pathway Reporter Assays: These assays use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a DNA response element that is activated by a specific signaling pathway. Changes in reporter protein expression indicate modulation of the pathway.

In Vitro Enzyme Assays: The activity of specific enzymes isolated from cell lysates can be measured in the presence of the compound to determine its direct effect.

Phosphorylation Analysis: Many signaling pathways rely on protein phosphorylation. Techniques like Western Blotting or specific immunoassays can be used to measure changes in the phosphorylation state of key pathway proteins after treatment with the compound.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of analogues of the lead compound to determine which chemical features are critical for its biological activity. nih.gov By systematically modifying different parts of the this compound scaffold, researchers can map the pharmacophore—the essential arrangement of functional groups required for activity. For example, in the 4-aminoquinoline (B48711) class of compounds, a chlorine atom at the 7-position and a specific dialkylamino side chain at the 4-position are known to be crucial for potency. researchgate.netyoutube.com

SMR studies extend this concept by investigating how structural changes affect not just the activity, but the underlying mechanism of action. For example, a modification might switch a compound from a competitive to a non-competitive inhibitor of an enzyme.

Table 3: Conceptual SAR Study Outline for this compound This table illustrates a hypothetical framework for an SAR study, indicating potential modifications and their expected impact on understanding the molecule's function.

| Molecular Region | Proposed Modification | Rationale for Investigation |

| Benzoic Acid | Convert to ester or amide | Investigate the role of the carboxylic acid group in target binding (e.g., as a hydrogen bond acceptor/donor). |

| Imidazole (B134444) Ring | Methylate nitrogen atoms | Probe the importance of the imidazole N-H groups for hydrogen bonding. |

| Amino Group | Acylate or alkylate the amine | Determine if a free primary amine is essential for activity or if it can be modified. |

| Aromatic Core | Add substituents (e.g., -F, -Cl, -CH₃) to the benzene (B151609) ring | Evaluate the influence of electronics and sterics on binding affinity and cell permeability. |

Identification of Potential Molecular Targets via Affinity Proteomics or Chemoproteomics

For compounds whose molecular target is unknown, unbiased "target fishing" approaches like affinity or chemoproteomics can be employed. These methods aim to identify the full spectrum of proteins that interact with the compound within a complex biological sample.

A common strategy involves:

Probe Synthesis: The compound of interest, this compound, is chemically modified with a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization on a solid support (e.g., agarose (B213101) beads).

Affinity Capture: The immobilized compound is incubated with a cell lysate. Proteins that bind to the compound are "captured" on the beads, while non-binding proteins are washed away.

Elution and Identification: The bound proteins are eluted from the beads and subsequently identified using high-resolution mass spectrometry.

This powerful, conceptual approach can reveal novel molecular targets and provide a broader understanding of the compound's mechanism of action without relying on pre-existing hypotheses or a clinical context.

Synthetic Strategies for Analogues and Derivatives of 4 4 Amino 1h Imidazol 2 Yl Benzoic Acid

Modification of the Imidazole (B134444) Ring System

The imidazole ring is a crucial component of the molecule, and its modification can significantly impact the compound's properties. Strategies for its derivatization primarily involve substitution at the nitrogen atoms or the carbon atoms of the heterocyclic ring.

N-Alkylation and N-Arylation: The imidazole ring contains two nitrogen atoms, one of which (N-1) is typically protonated in the 1H-imidazole tautomer. This nitrogen is nucleophilic and can be readily alkylated or arylated. For analogous benzimidazole (B57391) systems, N-alkylation has been demonstrated using various benzyl (B1604629) chlorides in the presence of a base like potassium carbonate in a solvent such as DMF. This strategy can be directly applied to 4-(4-amino-1H-imidazol-2-yl)benzoic acid, assuming appropriate protection of the other functional groups (amino and carboxylic acid) to ensure selectivity.

C-Substitution: Introducing substituents at the C-4 or C-5 positions of the imidazole ring offers another avenue for structural diversification. Solid-phase synthesis approaches have been developed where an imidazole scaffold is immobilized on a resin, for instance, as a 4-iodoimidazole (B15931) derivative. nih.gov This resin-bound intermediate can then undergo metal-halogen exchange followed by reaction with a variety of electrophiles to introduce new groups at the C-4 position. nih.gov While developed for a different imidazole, this scaffold approach is a powerful strategy for creating libraries with diversity at this position. A review of recent imidazole syntheses highlights numerous methods for creating regioselectively substituted imidazoles, such as cycloaddition protocols and multi-component reactions, which could be adapted to build the core of the target molecule with pre-installed C-4 or C-5 substituents. rsc.org

Table 1: Strategies for Imidazole Ring Modification

| Strategy | Reagents/Conditions | Position Modified | Resulting Derivative Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl chloride), Base (e.g., K₂CO₃), DMF | N-1 | N-1-Alkyl-imidazole |

| C-Substitution | Resin-bound iodoimidazole, Metal-halogen exchange, Electrophiles | C-4 / C-5 | C-4/C-5-Substituted imidazole |

Derivatization of the Benzoic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, most commonly through conversion to esters or amides. These modifications can alter the compound's polarity, solubility, and interaction with biological targets.

Amide and Peptide Coupling: A prominent strategy involves the coupling of the benzoic acid moiety with amino acids or peptides. This is a standard transformation in medicinal chemistry, often accomplished using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). For instance, a series of 4-[(4)5-imidazolyl]benzoyl derivatives of amino acids and peptides were synthesized by reacting the parent carboxylic acid with the desired amino components, demonstrating the feasibility of this approach. acs.org

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide after conversion to the carboxylate salt. Esterification is a straightforward method to mask the polar carboxylic acid group, which can be useful for creating prodrugs or modifying pharmacokinetic properties.

Table 2: Strategies for Benzoic Acid Moiety Derivatization

| Strategy | Reagents/Conditions | Functional Group | Resulting Derivative Type |

|---|---|---|---|

| Amide Coupling | Amino acid/Peptide, Coupling agent (e.g., DCC, HATU) | Carboxylic Acid | Amide / Peptide Conjugate |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Carboxylic Acid | Ester |

Elaboration and Functionalization of the Amino Group

The 4-amino group on the imidazole ring is a primary aromatic amine, making it a reactive site for various chemical transformations, including acylation, alkylation, and condensation reactions.

Acylation: The amino group can be acylated to form amides. A common reaction involves treating the amine with an acid chloride or an anhydride (B1165640). For example, in a related benzimidazole-aniline system, the amino group was reacted with maleic anhydride in refluxing toluene (B28343) to yield the corresponding maleamic acid derivative. nih.gov This demonstrates how anhydrides can be used to introduce new functionalities via acylation of the amino group.

Schiff Base Formation and Reductive Amination: The primary amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). These imines can be isolated or, more commonly, reduced in situ to the corresponding secondary amines through reductive amination, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This two-step process allows for the introduction of a wide variety of alkyl or aryl substituents onto the nitrogen atom.

Table 3: Strategies for Amino Group Functionalization

| Strategy | Reagents/Conditions | Functional Group | Resulting Derivative Type |

|---|---|---|---|

| Acylation | Anhydride (e.g., Maleic anhydride), Toluene, Reflux | Amino | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₄) | Amino | Secondary Amine |

Synthesis of Conformationally Restricted Analogues

To reduce the conformational flexibility of the molecule, which arises from the rotation around the single bond connecting the imidazole and benzoic acid rings, synthetic strategies can be employed to create more rigid structures. This is often achieved by incorporating the scaffold into a larger, fused polycyclic system.

One such strategy is intramolecular cyclization. For example, analogues could be designed where a reactive group on the imidazole ring is induced to react with a position on the phenyl ring, or vice versa. A more concrete example of this principle is the synthesis of imidazole-fused 1,4-benzoxazepines. nih.gov In this approach, a benzimidazole core is first synthesized with a propargyl group attached to a neighboring phenol. Subsequent base-mediated 7-exo-dig cyclization results in the formation of a rigid, seven-membered benzoxazepine ring fused to the imidazole. nih.gov Adapting this strategy to this compound could involve synthesizing a precursor with appropriate functionalities on the imidazole and benzoic acid rings that can undergo intramolecular cyclization to form a new, bridging ring, thereby locking the relative orientation of the two main rings.

Design and Synthesis of Prodrugs

Prodrugs are inactive or less active precursors that are chemically transformed into the active drug molecule. This strategy is often used to improve properties like solubility or cell permeability. For this compound, prodrugs can be designed by masking the polar carboxylic acid or amino groups.

Ester Prodrugs: A common and chemically straightforward approach is to mask the carboxylic acid as an ester. Simple alkyl or aryl esters can be synthesized, which are designed to be hydrolyzed by esterase enzymes to release the active carboxylic acid.

N-Oxide Prodrugs: A more advanced strategy involves the modification of a ring nitrogen atom. For instance, amine N-oxides can be designed as hypoxia-activated prodrugs. acs.org In this concept, an N-oxide is reduced to the corresponding amine under the low-oxygen conditions found in some tissues. acs.org It is conceivable that one of the imidazole nitrogens in the target molecule could be oxidized to an N-oxide. This N-oxide derivative would have different electronic properties and could potentially be reduced back to the parent imidazole under specific biological conditions.

Combinatorial Synthesis Approaches for Libraries of Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, or "libraries," for screening. The tripartite structure of this compound is well-suited for such an approach, allowing for diversification at its three key functional points.

Solid-Phase Synthesis: Solid-phase synthesis is a cornerstone of combinatorial chemistry. In this technique, the core molecule is attached to a solid support (resin), and subsequent chemical reactions are carried out. Excess reagents and byproducts are easily washed away, simplifying purification. Methodologies for the solid-phase synthesis of substituted imidazoles have been described, where the imidazole core is attached directly to the resin. nih.govacs.org A library could be generated by first attaching a protected 4-aminobenzoic acid moiety to the resin, then building the substituted imidazole ring on this support, and finally cleaving the products from the resin.

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all reactants, are highly efficient for library generation. bohrium.com The van Leusen imidazole synthesis, for example, is a classic three-component reaction that combines an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to form the imidazole ring. mdpi.com A combinatorial library could be envisioned by reacting a diverse set of aldehydes (to vary the C-2 substituent, i.e., the benzoic acid part), amines (to vary the N-1 substituent), and TosMIC derivatives (to vary the C-4/C-5 substituents) in a parallel format to rapidly generate a large number of distinct analogues. acs.orgmdpi.com

Table 4: Combinatorial Synthesis Strategies

| Strategy | Approach | Key Features |

|---|---|---|

| Solid-Phase Synthesis | Core scaffold attached to a solid support; sequential reactions and purification by washing. | Simplified purification; high throughput. nih.gov |

| Multi-Component Reactions | Three or more components react in a single pot (e.g., van Leusen reaction). | High efficiency; rapid generation of structural complexity. bohrium.commdpi.com |

Advanced Research Methodologies and Applications of 4 4 Amino 1h Imidazol 2 Yl Benzoic Acid As a Chemical Probe

Application of High-Throughput Screening (HTS) in Academic Compound Library Exploration

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on a specific biological target. Academic compound libraries, often comprising tens of thousands of diverse, drug-like small molecules, are frequently subjected to HTS campaigns to identify novel hit compounds.

While specific inclusion of 4-(4-Amino-1H-imidazol-2-yl)benzoic acid in publicly detailed academic libraries is not always explicitly documented, its molecular characteristics align with the principles of compound library design. These libraries are curated to include structurally diverse molecules with favorable physicochemical properties, often incorporating privileged scaffolds known to interact with various biological targets. The imidazole (B134444) ring is a well-recognized pharmacophore present in numerous biologically active compounds. nih.gov

The process of exploring a compound like this compound within an academic HTS setting would typically involve the following workflow:

| Step | Description |

| Assay Development | A robust and miniaturized biological assay is developed, sensitive to the activity being investigated (e.g., enzyme inhibition, receptor binding). |

| Library Screening | The academic compound library, potentially containing this compound and its analogs, is screened against the target at a single concentration. |

| Hit Identification | Compounds that elicit a response above a certain threshold are identified as "hits". |

| Hit Confirmation | The activity of the initial hits is confirmed through re-testing. |

| Dose-Response Analysis | Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50). |

| Hit Validation & Triage | Hits are further evaluated for specificity, cytotoxicity, and other properties to prioritize them for further study. |

The presence of both a hydrogen bond donor (amino group) and acceptor (imidazole nitrogens, carboxylic acid) as well as an aromatic ring system gives this compound the potential to interact with a wide range of biological targets, making it a valuable component of a diverse screening library.

Chemoinformatics and QSAR/QSPR Modeling of this compound Derivatives

Chemoinformatics plays a crucial role in modern drug discovery by enabling the computational analysis of chemical compounds and their biological activities. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are key chemoinformatic tools used to predict the biological activity or properties of new compounds based on their chemical structure.

For a series of derivatives of this compound, a QSAR study would aim to build a mathematical model correlating structural features with a measured biological activity (e.g., enzyme inhibition). This process involves calculating a variety of molecular descriptors for each derivative.

Table of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Examples | Potential Relevance for this compound Derivatives |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Can describe the ability of the imidazole and amino groups to participate in electronic interactions and hydrogen bonding. nih.gov |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates the size and shape of substituents on the benzoic acid or imidazole ring to binding affinity. |

| Hydrophobic | LogP, Hydration energy | Models the importance of hydrophobic interactions between the aromatic rings and a target's binding pocket. nih.gov |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and overall shape of the molecule. |

A typical QSAR workflow for derivatives of this compound would involve synthesizing a library of analogs with variations at the amino and carboxylic acid groups, as well as on the aromatic rings. The biological activity of these compounds would be determined experimentally. Subsequently, molecular descriptors would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to generate a predictive QSAR model. jmchemsci.com Such models can then be used to virtually screen new, unsynthesized derivatives and prioritize those with the highest predicted activity for synthesis and testing. chitkara.edu.in

Use of this compound as a Scaffold for Fluorescent Probes or Affinity Tags

The structure of this compound is well-suited for development into chemical probes, such as fluorescent probes and affinity tags, for studying biological systems. The presence of a primary amino group and a carboxylic acid provides convenient handles for chemical modification.

Fluorescent Probes:

Fluorescent probes are molecules that can be used to visualize and track biological molecules and processes. The imidazole scaffold is a component of some fluorescent probes. rsc.org To convert this compound into a fluorescent probe, a fluorophore could be attached to either the amino or carboxylic acid group.

Attachment via the Amino Group: The amino group can be acylated with a reactive derivative of a fluorophore (e.g., an N-hydroxysuccinimide ester or an isothiocyanate).

Attachment via the Carboxylic Acid Group: The carboxylic acid can be activated (e.g., as an ester or acid chloride) and reacted with an amino-functionalized fluorophore.

The choice of fluorophore would depend on the desired spectral properties (excitation and emission wavelengths) for a particular application, such as live-cell imaging. The resulting probe would combine the binding properties of the this compound core with the reporting function of the fluorophore.

Affinity Tags:

Affinity tags are small molecules or proteins that can be attached to a protein of interest to facilitate its purification or detection. nih.gov this compound could serve as a scaffold for creating small molecule affinity tags. For example, the carboxylic acid could be functionalized with a group that allows for covalent attachment to a solid support (e.g., agarose (B213101) beads). This would create an affinity matrix that could be used to purify proteins that bind to the this compound moiety. Conversely, the amino group could be modified to incorporate a reactive group (e.g., a photo-activatable crosslinker) that would allow the molecule to covalently bind to its target protein upon irradiation, facilitating target identification.

Integration into Chemical Biology Toolboxes for Mechanistic Discovery

Chemical biology toolboxes are collections of small molecules (chemical probes) used to interrogate and manipulate biological systems, providing insights into protein function and cellular pathways. chemicalprobes.org The imidazole moiety is a key structural feature in many bioactive compounds and medicinal drugs, allowing it to interact with various biological targets through non-covalent interactions. nih.gov

Derivatives of this compound could be valuable additions to such toolboxes. By systematically modifying the core structure, a set of related compounds with varying potencies and selectivities can be generated. This collection can then be used to perform mechanistic studies. For instance, if a derivative is found to inhibit a particular enzyme, other structurally related but inactive derivatives (negative controls) can be used to confirm that the observed biological effect is due to the inhibition of the intended target and not off-target effects.

Mechanistic studies using imidazole derivatives have been conducted to understand their roles in various biological processes. researchgate.net For example, the protonation state of the imidazole ring can be crucial for its interaction with a target protein, and this can be modulated by altering the electronic properties of the surrounding substituents.

Development of Analytical Methods for Detection and Quantification in Research Samples (e.g., chromatography, electrochemical methods)

Reliable analytical methods are essential for the detection and quantification of this compound in various research samples, such as reaction mixtures or biological matrices.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of small molecules. longdom.org A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound.

A potential RP-HPLC method could involve:

Column: A C18 column. longdom.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov

Detection:

UV-Vis Detection: The aromatic nature of the compound would allow for detection by UV-Vis spectrophotometry, likely in the range of 230-280 nm. longdom.org

Fluorescence Detection: If the compound is naturally fluorescent or derivatized with a fluorophore, a fluorescence detector can be used for enhanced sensitivity. mdpi.com

Table of Potential HPLC Parameters

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

Electrochemical Methods:

Electrochemical methods offer high sensitivity and can be used for the detection of electroactive compounds. The amino group on the this compound scaffold is susceptible to oxidation, making it a candidate for electrochemical detection. digitellinc.com Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, could be employed to study its electrochemical behavior and develop a quantitative method. mdpi.com An electrochemical sensor could be fabricated by modifying an electrode (e.g., glassy carbon) with a material that enhances the electrochemical response of the analyte. rsc.org A liquid chromatography method with electrochemical detection has been successfully used for the determination of urinary p-aminobenzoic acid. nih.gov

Future Perspectives and Unexplored Research Avenues for 4 4 Amino 1h Imidazol 2 Yl Benzoic Acid

Novel Synthetic Methodologies and Catalytic Transformations

The development of efficient, scalable, and versatile synthetic routes is paramount for enabling the widespread study of 4-(4-Amino-1H-imidazol-2-yl)benzoic acid. While classical imidazole (B134444) syntheses exist, future research should focus on modern, catalytic approaches that offer improved yields, regioselectivity, and functional group tolerance.

Future Research Directions:

Multi-Component Reactions (MCRs): Designing a one-pot synthesis from simple, commercially available precursors would represent a significant advancement. A potential MCR could involve an α-aminoketone, a source of ammonia (B1221849), and a 2-oxo-oate derivative, which could be catalytically cyclized and functionalized.

C-H Activation/Functionalization: A powerful future strategy would involve the synthesis of a simpler 2-aryl-imidazole precursor, followed by late-stage, regioselective C-H amination at the C4 position of the imidazole ring. This approach would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry Synthesis: Transitioning optimized batch syntheses to continuous flow processes could enhance safety, reproducibility, and scalability. Flow chemistry would be particularly advantageous for managing reactive intermediates and improving reaction efficiency through precise control of temperature and residence time.

Catalytic Transformations of the Core Scaffold: Once synthesized, the compound itself can serve as a substrate for novel catalytic transformations. The amino group could be a handle for palladium-catalyzed cross-coupling reactions to introduce further diversity, while the imidazole ring could participate in various metal-catalyzed reactions. mdpi.comnih.gov

A hypothetical modern synthetic approach is outlined below, contrasting with traditional methods.

| Parameter | Traditional Method (e.g., Debus-Radziszewski) | Proposed Novel Catalytic Method |

| Starting Materials | Glyoxal, Ammonia, Aldehyde | Substituted amidine, Aryl iodide |

| Reaction Steps | Often multi-step with intermediate purifications | Potentially a one-pot or two-step process |

| Catalyst | Typically stoichiometric acid or base | Transition metal catalyst (e.g., Palladium, Copper) researchgate.net |

| Key Transformation | Condensation and cyclization | Catalytic cross-coupling and C-H amination |

| Potential Yield | Variable to moderate | Moderate to excellent |

| Scalability | Can be challenging | Amenable to flow chemistry and large-scale synthesis |

Exploration of New Molecular Interaction Profiles and Mechanistic Discoveries in vitro

The trifunctional nature of this compound suggests a rich potential for forming specific molecular interactions with biological macromolecules. The imidazole moiety can act as a hydrogen bond donor/acceptor and a metal-coordinating ligand, mimicking the side chain of histidine. The amino group is a potent hydrogen bond donor, and the carboxylate can form salt bridges and hydrogen bonds.

Unexplored In Vitro Research:

Fragment-Based Screening: The compound is an ideal candidate for fragment-based drug discovery (FBDD) campaigns. Screening against diverse protein classes (kinases, proteases, epigenetic targets) could identify novel binding modes and starting points for inhibitor development.

Enzyme Inhibition Assays: Given the prevalence of imidazole-based compounds as enzyme inhibitors, its activity against targets like kinases, metalloproteases, and phosphodiesterases should be systematically evaluated. chemimpex.com

Biophysical Characterization of Binding: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to quantify binding affinities (Kd), kinetics, and thermodynamics for any identified protein targets. These studies would provide deep mechanistic insights into its mode of action. nih.gov

Cellular Target Engagement: Development of a cellular thermal shift assay (CETSA) or chemical proteomics approaches could help identify the direct binding partners of the compound in a cellular context, validating in vitro findings.

| Biophysical Technique | Information Gained | Hypothetical Target Class |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Kinases, Bromodomains |

| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), association/dissociation rates (kon/koff) | Receptors, Antibodies |

| NMR Spectroscopy | Structural details of binding site, conformational changes | Any protein target for which a structure is known |

| Differential Scanning Fluorimetry (DSF) | Ligand-induced protein stabilization (ΔTm) | High-throughput screening target validation |

Development of Advanced Computational Models for Predicting Compound Behavior

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work, saving time and resources. ijbbb.org

Future Computational Approaches:

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), electrostatic potential map, and reactivity indices. researchgate.netmdpi.com These parameters are crucial for understanding its chemical behavior and potential interaction sites.

Molecular Docking and Dynamics Simulations: Docking studies can predict plausible binding modes of the compound within the active sites of various proteins. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses and calculate binding free energies, providing a more accurate prediction of affinity.

Pharmacophore Modeling: Based on the compound's structure, a 3D pharmacophore model can be generated. This model can then be used to screen large virtual libraries to identify other compounds with similar interaction features but different core scaffolds.

ADMET Prediction: In silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early prediction of these drug-like properties is essential for prioritizing the compound for further development.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, vibrational frequencies | Understanding intrinsic reactivity and guiding synthesis researchgate.net |

| Molecular Docking | Protein-ligand binding pose and score | Target identification and hypothesis generation nih.gov |

| Molecular Dynamics (MD) | Stability of binding pose, conformational flexibility, free energy of binding | Validating docking results and refining understanding of interactions |

| QSAR/ADMET Models | Solubility, permeability, metabolic stability, potential toxicity | Assessing drug-likeness and potential liabilities |

Role of this compound in Emerging Chemical Biology Research Paradigms

Chemical biology utilizes small molecules as probes to interrogate complex biological systems. The unique structure of this compound makes it a versatile tool for such applications.

Potential Roles in Chemical Biology:

Chemical Probe Development: The free amino group serves as a synthetic handle for conjugation. It can be acylated with fluorophores, biotin, or photo-crosslinkers to create chemical probes for visualizing biological targets or identifying protein-protein interactions.

Bio-orthogonal Chemistry: The compound could be modified with bio-orthogonal handles (e.g., alkynes, azides) to participate in click chemistry reactions within living systems, enabling applications in activity-based protein profiling (ABPP).

Scaffold for Combinatorial Libraries: It can serve as a core scaffold for the synthesis of diverse compound libraries, such as DNA-encoded libraries (DELs) or libraries for one-bead-one-compound (OBOC) screening. The carboxylic acid and amino groups provide two distinct points for diversification.

Histidine Mimicry: The 4-amino-imidazole core could function as a novel mimic of histidine or its post-translationally modified forms, enabling the study of enzymes and pathways that recognize these motifs.

Integration into Materials Science or Supramolecular Chemistry (if potential, conceptual)

The rigid, bifunctional nature of this compound makes it an excellent candidate as a building block (linker or ligand) in materials science, particularly for the construction of porous crystalline materials.

Conceptual Applications in Materials Science:

Metal-Organic Frameworks (MOFs): The compound possesses both a carboxylate group and imidazole nitrogen atoms, which are classic coordination sites for metal ions. It could be used as an organic linker to construct novel MOFs. cd-bioparticles.net The resulting frameworks could exhibit interesting properties for gas storage, separation, or catalysis. The uncoordinated amino group within the MOF pores would be available for post-synthetic modification (PSM), allowing for the tuning of the material's properties. researchgate.net

Supramolecular Assemblies: The molecule's capacity for extensive hydrogen bonding (via COOH, NH2, and imidazole NH groups) could be exploited to form well-ordered supramolecular structures like gels, liquid crystals, or co-crystals. researchgate.netnih.gov

Coordination Polymers: Reaction with various transition metals could lead to the formation of 1D, 2D, or 3D coordination polymers with potentially interesting magnetic, optical, or electronic properties. researchgate.net

| Potential Metal Ion | Coordination Site(s) | Hypothetical Material | Potential Application |

| Zn(II), Cd(II) | Carboxylate, Imidazole N | Metal-Organic Framework (MOF) | Gas storage, Luminescent sensing |

| Cu(II), Mn(II) | Carboxylate, Imidazole N | Coordination Polymer | Catalysis, Magnetic materials |

| Ag(I) | Imidazole N | 1D Chain / Supramolecular Network | Antimicrobial surfaces |

| Lanthanides (e.g., Eu, Tb) | Carboxylate | Luminescent MOF | Chemical sensors, Bio-imaging |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-Amino-1H-imidazol-2-yl)benzoic acid, and how can reaction conditions be optimized?

Answer:

- Key Steps :

- Condensation Reaction : React 4-aminobenzoic acid derivatives with imidazole precursors (e.g., glyoxal and ammonium acetate) under reflux in ethanol or methanol .

- Catalysis : Add glacial acetic acid (5–10 drops) as a proton donor to facilitate cyclization .

- Purification : Use vacuum evaporation followed by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product .

- Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).

- Adjust reflux time (4–8 hours) based on intermediate stability.

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Space group determination and twinning analysis are essential for high-resolution data .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify imidazole protons (δ 6.8–7.2 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm).

- Purity Assessment :

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

Answer:

- Stability Tests :

- Oxidative Stability : Expose to H₂O₂ (1–50 mM) at 30°C for 4 hours; monitor via HPLC (no degradation products expected) .

- pH Stability : Test in buffers (pH 2–12) at 25°C for 24 hours; use FTIR to confirm carboxylic acid group integrity.

- Storage : Store at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s electronic properties and bioactivity?

Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Answer:

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Root Causes :

- Solvent effects or protonation states not modeled in simulations.

- Off-target interactions in biological assays.

- Mitigation Strategies :

Q. What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.